Albaspidin

Description

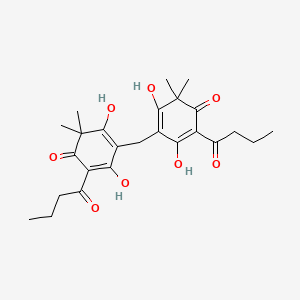

Structure

3D Structure

Properties

CAS No. |

58409-52-2 |

|---|---|

Molecular Formula |

C25H32O8 |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

2-butanoyl-4-[(5-butanoyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C25H32O8/c1-7-9-14(26)16-18(28)12(20(30)24(3,4)22(16)32)11-13-19(29)17(15(27)10-8-2)23(33)25(5,6)21(13)31/h28-31H,7-11H2,1-6H3 |

InChI Key |

BTEFKZZSPZYUSO-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |

Appearance |

Solid powder |

Other CAS No. |

644-61-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Albaspidin |

Origin of Product |

United States |

Foundational & Exploratory

Albaspidin: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin, a phloroglucinol derivative found in certain ferns of the Dryopteris genus, has emerged as a molecule of significant interest in biomedical research. Possessing a range of biological activities, its potential as an anticancer and anthelmintic agent is of particular note. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its molecular targets, effects on cellular signaling pathways, and the experimental basis for these findings. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Anticancer Activity of this compound

The primary focus of research into this compound's mechanism of action has been its potential as an anticancer agent. The proposed mechanisms are multifaceted, involving the inhibition of a key metabolic enzyme and the modulation of critical cell survival and proliferation pathways.

Inhibition of Fatty Acid Synthase (FAS)

A well-characterized molecular target of this compound is Fatty Acid Synthase (FAS), a crucial enzyme in the de novo synthesis of fatty acids. In many cancer types, FAS is overexpressed to meet the high demand for lipids required for cell membrane biogenesis, energy storage, and the production of signaling molecules. Inhibition of FAS has been shown to induce apoptosis and suppress tumor growth, making it a promising target for cancer therapy.

This compound AP, a specific variant of this compound, has been identified as a potent inhibitor of FAS.[1]

Table 1: Inhibitory Potency of this compound AP against Fatty Acid Synthase

| Compound | Target | IC50 Value |

| This compound AP | Fatty Acid Synthase (FAS) | 71.7 µM[1] |

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Fatty Acid Synthase.

Principle: The activity of FAS is measured by monitoring the oxidation of its cofactor, NADPH, to NADP+. This is observed as a decrease in absorbance at 340 nm.

Materials:

-

Purified human Fatty Acid Synthase (FAS)

-

This compound

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Potassium phosphate buffer (pH 7.0)

-

Bovine Serum Albumin (BSA)

-

Dithiothreitol (DTT)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in the assay buffer.

-

Prepare fresh assay buffer containing potassium phosphate, DTT, and BSA.

-

Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer, a specific concentration of the this compound dilution (or DMSO for the control), the FAS enzyme solution, acetyl-CoA solution, and NADPH solution to each well.

-

Incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the inhibitor and the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding malonyl-CoA to each well.

-

Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using a suitable curve-fitting model.

-

Predicted Modulation of PI3K/Akt and NF-κB Signaling Pathways

In silico models predict that this compound AP induces apoptosis in cancer cells through the modulation of two critical signaling pathways: the PI3K/Akt pathway and the NF-κB pathway.[2] It is important to note that while these mechanisms are supported by computational predictions, comprehensive experimental validation in peer-reviewed literature is still emerging.

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Computational models suggest that this compound AP inhibits the phosphorylation of Akt, a key protein in this pathway.[2] This inhibition would lead to a decrease in the activity of downstream pro-survival signals.

The NF-κB signaling pathway plays a central role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells contributes to their resistance to apoptosis. In silico docking and pathway analysis suggest that this compound AP suppresses the activation of NF-κB.[2]

The proposed dual inhibition of the PI3K/Akt and NF-κB pathways by this compound is hypothesized to shift the balance within cancer cells from survival to programmed cell death (apoptosis). This is predicted to occur through the downregulation of anti-apoptotic proteins, such as Bcl-2, and the upregulation of pro-apoptotic proteins, like Bax.[2]

Objective: To investigate the effect of this compound on the expression levels of key apoptosis-related proteins (Bcl-2, Bax, and cleaved caspase-3).

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

This compound

-

RIPA buffer

-

BCA assay kit

-

SDS-PAGE equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 48 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an ECL substrate and visualize with an imaging system.

-

Use β-actin as a loading control to normalize protein levels.

-

Anthelmintic Activity of this compound

Extracts from ferns of the Dryopteris genus, rich in phloroglucinol derivatives like this compound, have a history of use as anthelmintic agents.[1] While the precise mechanism of action for this compound itself is not fully elucidated, the activity of related phloroglucinols provides some insights.

It is hypothesized that these compounds interfere with the energy metabolism of parasites, potentially by uncoupling oxidative phosphorylation.[1] Another proposed mechanism is the damage to the tegument (the outer protective layer) of the worms, which can lead to paralysis and eventual death.[1] Further research is required to specifically delineate the anthelmintic mechanism of this compound.

Conclusion

This compound is a promising natural compound with a multifaceted mechanism of action, particularly in the context of cancer. Its well-documented inhibition of Fatty Acid Synthase provides a solid foundation for its anticancer potential. Furthermore, compelling in silico evidence points towards the modulation of the critical PI3K/Akt and NF-κB signaling pathways, which warrants further rigorous experimental validation. The traditional use of this compound-containing plant extracts as anthelmintics also suggests another avenue for therapeutic development, although the specific molecular mechanisms remain to be fully uncovered. This guide provides a framework for understanding the current knowledge of this compound's bioactivity and serves as a basis for future research aimed at harnessing its therapeutic potential.

References

Albaspidin: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albaspidin, a naturally occurring phloroglucinol derivative, has emerged as a compound of significant scientific interest due to its diverse biological activities, including antibacterial and anticancer properties. Found primarily in ferns of the Dryopteris genus and certain Hypericum species, this acylphloroglucinol exists in several homologous forms, most notably this compound AA, PP, and AP. This technical guide provides an in-depth overview of the natural sources, historical discovery, and detailed methodologies for the isolation and purification of this compound. Furthermore, it summarizes key quantitative data regarding its biological efficacy and presents diagrams of its putative signaling pathways and experimental workflows.

Introduction

This compound belongs to a class of dimeric acylphloroglucinols, characterized by two acylphloroglucinol rings linked by a methylene bridge. These compounds are secondary metabolites in various plant species and are known for their broad spectrum of biological activities. The growing interest in this compound within the scientific community, particularly in the fields of drug discovery and development, stems from its potential as a therapeutic agent. This document serves as a comprehensive resource for professionals engaged in the research and development of novel pharmaceuticals, providing detailed technical information on this compound.

Natural Sources and Discovery

This compound is predominantly found in the rhizomes of ferns belonging to the Dryopteris genus, often referred to as wood ferns. Species such as Dryopteris crassirhizoma, Dryopteris fragrans, Dryopteris hawaiiensis, and Dryopteris villarii have been identified as rich sources of this compound.[1] In addition to ferns, this compound has also been reported in certain plants of the Hypericum genus, for instance, Hypericum drummondii.[1]

Chemical Properties and Homologues

This compound exists as a mixture of homologues, with the most common being this compound AA, this compound PP, and this compound AP. These homologues differ in the acyl side chains attached to the phloroglucinol rings.

| Homologue | Chemical Formula | Molar Mass ( g/mol ) |

| This compound AA | C21H24O8 | 404.41 |

| This compound PP | C23H28O8 | 432.46 |

| This compound AP | C22H26O8 | 418.43 |

Isolation and Purification: Experimental Protocols

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol adaptable for the isolation of different this compound homologues from Dryopteris rhizomes.

Extraction of Crude Phloroglucinols

-

Maceration: Dried and powdered rhizomes of a Dryopteris species are macerated in 95% ethanol at room temperature for an extended period (e.g., 72 hours) to extract the phloroglucinols.[2]

-

Filtration and Concentration: The ethanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.[2]

Solvent Partitioning

-

The crude extract is suspended in a methanol-water mixture (1:1).

-

Liquid-liquid partitioning is performed with hexane to remove nonpolar constituents like fats and sterols. The hexane layer is discarded.

-

The methanol-water layer is then partitioned with a solvent of intermediate polarity, such as dichloromethane, to selectively extract the phloroglucinols, including this compound.[2]

-

The dichloromethane layer is collected and concentrated to dryness.

Chromatographic Purification

-

Macroporous Resin Column Chromatography: The concentrated extract from the solvent partitioning step is dissolved in a low-concentration ethanol solution (e.g., 20%) and loaded onto a pre-equilibrated macroporous resin column. The column is first washed with distilled water to remove polar impurities. The phloroglucinols are then eluted using a stepwise gradient of ethanol in water.[2]

-

Silica Gel Column Chromatography: Fractions enriched with this compound from the macroporous resin chromatography are pooled, concentrated, and further purified using silica gel column chromatography. A solvent system with a gradient of ethyl acetate in hexane is commonly employed for elution.[2]

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound homologues, a final purification step using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of acetonitrile in water (often with a small percentage of formic acid for better peak shape) is recommended.

Workflow for this compound Isolation

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its anticancer and antibacterial properties being the most extensively studied.

Anticancer Activity

The anticancer effects of this compound are primarily attributed to its inhibition of Fatty Acid Synthase (FAS), an enzyme overexpressed in many cancer cells.[2]

| Compound/Extract | Activity | Cell Line/System | IC50 Value |

| This compound AP | FAS Inhibition | Enzyme Assay | 71.7 µM[2] |

| Dryopteris crassirhizoma extract | Cytotoxicity | Human leukemia Reh cells | 35.3 µg/mL |

| Norflavaspidic acid AB | FAS Ligand Inhibition | - | 28.7 µM |

Antibacterial Activity

Extracts from Dryopteris species containing this compound have demonstrated significant activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

| Compound/Extract | Bacterial Strain | MIC Value |

| Dryopteris crassirhizoma n-hexane extract | MRSA | 3.125 µg/mL |

Mechanism of Action and Signaling Pathways

The primary mechanism of this compound's anticancer activity is the inhibition of Fatty Acid Synthase (FAS). FAS is a key enzyme in the de novo synthesis of fatty acids, which are essential for the rapid proliferation of cancer cells. By inhibiting FAS, this compound disrupts the production of fatty acids, leading to a cascade of events that culminate in apoptosis (programmed cell death).

The inhibition of FAS by this compound is thought to lead to the accumulation of malonyl-CoA, a substrate of FAS. This accumulation can, in turn, inhibit carnitine palmitoyltransferase 1 (CPT1), an enzyme crucial for fatty acid oxidation. The disruption of cellular energy homeostasis and the accumulation of toxic intermediates are believed to trigger the intrinsic apoptotic pathway.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Conclusion

This compound, a phloroglucinol derivative from Dryopteris and Hypericum species, represents a promising natural product for drug development. Its well-documented inhibitory effect on Fatty Acid Synthase provides a clear mechanism for its anticancer activity, while its antibacterial properties warrant further investigation. The detailed isolation and purification protocols provided in this guide, along with the summarized quantitative data and proposed signaling pathways, offer a solid foundation for researchers and scientists to advance the study of this compound and its potential therapeutic applications. Further research is needed to fully elucidate the clinical potential of this compound and to develop it into a viable therapeutic agent.

References

Albaspidin Compounds in Dryopteris Species: A Technical Guide for Researchers

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the phloroglucinol compounds known as albaspidins, found in various species of the fern genus Dryopteris. This document provides a comprehensive overview of the known Dryopteris species containing these compounds, quantitative data where available, detailed experimental protocols for their study, and visualizations of their implicated biological pathways.

Introduction to Albaspidins in Dryopteris

Albaspidins are a class of dimeric phloroglucinol derivatives that have been isolated from the rhizomes of several Dryopteris species. These compounds are of significant interest due to their potential biological activities, including anticancer, anthelmintic, and antimicrobial properties. Structurally, they consist of two acylphloroglucinol rings linked by a methylene bridge. Different homologs of albaspidin are distinguished by the nature of the acyl side chains, commonly including acetyl, propionyl, and butyryl groups. This guide focuses on the distribution, quantification, and biological pathways associated with these compounds.

Distribution and Content of this compound Compounds in Dryopteris Species

| Dryopteris Species | This compound Homolog(s) | Plant Part | Quantitative Data (if available) | Reference(s) |

| Dryopteris austriaca | This compound | Rhizome Extract | Presence confirmed during isolation of other phloroglucinols. | |

| Dryopteris crassirhizoma | This compound AA | Rhizome | Presence confirmed. | |

| Dryopteris fragrans | This compound | Rhizome | Presence confirmed. | |

| Dryopteris hawaiiensis | This compound AA | Not Specified | Reported presence. | |

| Dryopteris juxtapostia | This compound PP, Tetra-albaspidin BBBB | Root | Presence identified by LC-ESI-MS/MS. | |

| Dryopteris maderensis | This compound (high content, particularly BA homolog) | Not Specified | High content noted. | |

| Dryopteris guanchica | This compound (high content, particularly BA homolog) | Not Specified | High content noted. | |

| Dryopteris wallichiana | This compound AA, this compound AB | Scales and Rhizomes | Presence confirmed. | |

| Dryopteris cristata complex | This compound PA | Not Specified | Isolated for the first time from Dryopteris. |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological activity assessment of this compound compounds from Dryopteris species.

Extraction and Isolation of this compound-Containing Phloroglucinol Mixtures

This protocol is adapted from the isolation procedure for phloroglucinol derivatives from Dryopteris austriaca, which includes this compound.

Objective: To extract and isolate a mixture of phloroglucinol compounds, including this compound, from Dryopteris rhizomes.

Materials:

-

Dried and powdered rhizomes of a Dryopteris species

-

Methanol

-

Diethyl ether

-

2% Sodium carbonate solution

-

Dilute Hydrochloric acid

-

Silica gel for column chromatography

-

Hexane

-

Benzene

-

Cyclohexane

-

Rotary evaporator

-

Chromatography column

-

Filter paper and funnel

-

Beakers and flasks

Procedure:

-

Extraction: Macerate the powdered rhizomes in methanol for a sufficient period (e.g., 48-72 hours). Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Initial Precipitation: To the concentrated methanolic solution, add diluted methanol to achieve a final concentration of approximately 50%. This step may precipitate some compounds, which can be separated by filtration.

-

Acid Precipitation: The diluted methanolic solution is then treated with dilute hydrochloric acid to quantitatively precipitate the phloroglucinol derivatives. The resulting precipitate is filtered, washed with water, and dried under a vacuum.

-

Ether-Alkali Partitioning: Dissolve the dried precipitate in diethyl ether. Extract the ethereal solution with a 2% sodium carbonate solution. The acidic phloroglucinols, including this compound, will move to the alkaline aqueous phase.

-

Re-precipitation: Acidify the alkaline solution with hydrochloric acid to precipitate the purified phloroglucinol mixture. Filter, wash with water, and dry the precipitate.

-

Chromatographic Separation (Optional): For further purification of individual this compound homologs, the resulting powder can be subjected to silica gel column chromatography.

-

Pack a column with silica gel in hexane.

-

Dissolve the sample in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of hexane and benzene (e.g., starting with pure hexane and gradually increasing the proportion of benzene).

-

Collect fractions and analyze them using a suitable method (e.g., thin-layer chromatography or HPLC) to identify fractions containing the desired this compound compounds.

-

-

Crystallization: Combine the pure fractions and recrystallize from a suitable solvent, such as cyclohexane, to obtain crystalline this compound.

Assay for Fatty Acid Synthase (FAS) Inhibition

This protocol provides a general method to determine the inhibitory activity of this compound compounds against fatty acid synthase (FAS).

Objective: To determine the IC50 value of an this compound compound against purified FAS.

Materials:

-

Purified fatty acid synthase (e.g., from rat liver or recombinant human)

-

This compound compound (dissolved in DMSO)

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Potassium phosphate buffer (pH 7.0)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

96-well microplate (optional)

Procedure:

-

Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH.

-

Enzyme Addition: Add the purified FAS enzyme to the reaction mixture.

-

Inhibitor Pre-incubation: To determine the IC50, prepare a series of dilutions of the this compound compound. Add the different concentrations of the this compound solution to the reaction mixtures and incubate at 37°C for a short period to allow for the binding of the inhibitor to the enzyme.

-

Reaction Initiation: Initiate the fatty acid synthesis reaction by adding malonyl-CoA.

-

Monitoring the Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm. This decrease corresponds to the oxidation of NADPH. Record the absorbance at regular intervals for several minutes to determine the initial reaction velocity.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the this compound compound compared to a control reaction without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Signaling Pathways and Mechanisms of Action

Computational models and preliminary studies suggest that this compound compounds, particularly this compound AP, may exert their biological effects by modulating key signaling pathways involved in cell survival and proliferation.

Inhibition of Fatty Acid Synthase (FAS)

A primary and well-characterized biological activity of this compound AP is the potent inhibition of fatty acid synthase (FAS). FAS is a critical enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells to support rapid proliferation and membrane synthesis. By inhibiting FAS, this compound compounds can disrupt these processes, leading to cancer cell death.

Caption: Inhibition of Fatty Acid Synthase by this compound.

Predicted Modulation of PI3K/Akt and NF-κB Signaling Pathways

In silico studies predict that this compound AP may induce apoptosis in cancer cells by modulating the PI3K/Akt and NF-κB signaling pathways. These pathways are crucial for cell survival, and their inhibition can lead to programmed cell death.

Caption: Predicted modulation of PI3K/Akt and NF-κB pathways by this compound AP.

Conclusion

The this compound compounds found in Dryopteris species represent a promising area of research for the development of new therapeutic agents. This guide has provided a summary of the current knowledge regarding their distribution, methods for their study, and their potential mechanisms of action. Further research is needed to fully elucidate the quantitative distribution of these compounds across a wider range of Dryopteris species and to validate the predicted signaling pathway interactions through in vitro and in vivo studies. The experimental protocols and pathway diagrams presented here serve as a foundation for such future investigations.

Phloroglucinol Derivatives in Cancer Research: A Technical Guide for Drug Development Professionals

Executive Summary

Phloroglucinol and its derivatives, a class of naturally occurring phenolic compounds, are emerging as promising candidates in oncology research. Exhibiting a range of anti-cancer activities, these compounds induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis and metastasis in various cancer models. This technical guide provides an in-depth overview of the current state of research on phloroglucinol derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. Detailed protocols for key assays are provided to facilitate further research and development in this area. Furthermore, critical signaling pathways modulated by these compounds are visually represented to aid in understanding their molecular targets.

Introduction

Phloroglucinol (1,3,5-trihydroxybenzene) is a simple phenolic compound found in various natural sources, including brown algae and terrestrial plants.[1][2] Its derivatives, collectively known as phlorotannins in brown algae, are polymeric structures of phloroglucinol units.[3] These compounds have garnered significant attention in recent years for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and notably, anti-cancer activities.[3][4] This guide focuses on the therapeutic potential of phloroglucinol and its synthetic and natural derivatives in the context of cancer research, providing a technical resource for scientists and drug development professionals.

Mechanisms of Anti-Cancer Activity

Phloroglucinol derivatives exert their anti-neoplastic effects through a multi-pronged approach, targeting key cellular processes involved in cancer progression.

Induction of Apoptosis

A primary mechanism by which phloroglucinol derivatives inhibit cancer cell growth is through the induction of programmed cell death, or apoptosis.[1] This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[1]

In the human colon cancer cell line HT-29, phloroglucinol treatment leads to characteristic apoptotic changes, including the altered expression of Bcl-2 family proteins, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-3 and caspase-8.[4][5] Studies have shown a concentration-dependent increase in the percentage of apoptotic cells upon treatment with phloroglucinol.[5] For instance, in HT-29 cells, treatment with 12.5, 25, and 50 µg/ml of phloroglucinol for 24 hours resulted in 10.31%, 17.77%, and 24.11% apoptotic cells, respectively, compared to a baseline of 3.7% in untreated cells.[5]

Similarly, the phloroglucinol derivative dioxinodehydroeckol, isolated from Ecklonia Cava, has been shown to induce apoptosis in MCF-7 human breast cancer cells.[6] This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, alongside an increase in the activity of caspases-3 and -9 and the cleavage of poly-(ADP-ribose) polymerase (PARP).[6]

Cell Cycle Arrest

Phloroglucinol and its derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest.[1] Flow cytometry analyses have revealed that these compounds can arrest the cell cycle at different phases, depending on the cell line and the specific derivative.

In HT-29 colon cancer cells, phloroglucinol treatment leads to an increase in the proportion of cells in the G0/G1 phase, rising from 26.2% in control cells to 44.2% in treated cells.[7][8] Conversely, a derivative of phloroglucinol, Aspidin BB, induces S phase arrest in human ovarian cancer cells.[1][9] In androgen-independent PC3 human prostate cancer cells, phloroglucinol has been observed to inhibit the cell cycle in the G2/M phase.[10]

Anti-Angiogenic and Anti-Metastatic Effects

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Phloroglucinol has been shown to possess anti-angiogenic properties.[11] In a Lewis lung carcinoma (LLC) tumor-bearing mouse model, oral administration of phloroglucinol significantly inhibited tumor growth and angiogenesis.[1] Furthermore, phloroglucinol has been reported to suppress the metastatic ability of breast cancer cells by inhibiting the epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion.[12][13]

Key Signaling Pathways Modulated by Phloroglucinol Derivatives

The anti-cancer effects of phloroglucinol derivatives are mediated through the modulation of several key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Phloroglucinol and its derivatives have been shown to inhibit this pathway in various cancer cells.[1][12] By inhibiting PI3K and the subsequent phosphorylation of Akt, these compounds can effectively suppress downstream signaling that promotes cancer progression.[12] In human hepatocellular carcinoma (Hep3B) cells, phloroglucinol has been found to inactivate the ROS-dependent PI3K/Akt/mTOR pathway, contributing to its cytotoxic effects.[14]

Ras/Raf-1/ERK Pathway

The Ras/Raf-1/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Phloroglucinol has been demonstrated to inhibit this pathway in breast and colon cancer cells.[1][7][12] This inhibition leads to a decrease in the activity of downstream effectors that are critical for cancer cell growth.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. The phloroglucinol derivative dioxinodehydroeckol has been shown to down-regulate the NF-κB family and its dependent activated genes in MCF-7 breast cancer cells, contributing to the induction of apoptosis.[6]

Quantitative Data on Anti-Cancer Activity

The anti-proliferative activity of phloroglucinol and its derivatives has been quantified in numerous studies using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit 50% of a biological process.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Phloroglucinol | HT-29 (Colon) | ~60% inhibition at 50 µg/mL (~396 µM) | [1] |

| Dioxinodehydroeckol | MCF-7 (Breast) | Not explicitly stated, but showed significant dose-dependent inhibition | [6] |

| Aspidin BB | HO-8910 (Ovarian) | 68.81 (24h), 25.79 (48h), 15.02 (72h) | [9] |

| Synthetic Derivative C2 | A-549 (Lung) | > 50 | [15] |

| Synthetic Derivative C2 | MCF-7 (Breast) | 18.49 | [15] |

| Synthetic Derivative C2 | HeLa (Cervical) | 36.52 | [15] |

| Synthetic Derivative C2 | HepG2 (Liver) | 42.17 | [15] |

| Synthetic Derivative A3 | HepG2 (Liver) | 20.21 | [15] |

| Synthetic Derivative A3 | MCF-7 (Breast) | 22.83 | [15] |

| Synthetic Derivative A5 | A-549 (Lung) | 19.53 | [15] |

Table 1: In Vitro Cytotoxicity of Phloroglucinol and its Derivatives.

| Treatment | Animal Model | Tumor Type | Key Findings | Reference |

| Phloroglucinol | LLC tumor-bearing mice | Lewis Lung Carcinoma | Significant inhibition of tumor growth and angiogenesis. Tumor volume: 1.062 ± 0.341 cm³ vs. 2.10 ± 0.309 cm³ in control. | [1] |

| Phloroglucinol | Breast cancer metastasis model | Breast Cancer | Suppressed metastatic ability to the lungs and extended survival time. | [1] |

Table 2: In Vivo Anti-Tumor Effects of Phloroglucinol.

| Compound | Cancer Cell Line | Concentration (µg/mL) | % Apoptotic Cells (24h) | Reference |

| Phloroglucinol | HT-29 (Colon) | 12.5 | 10.31 | [5] |

| Phloroglucinol | HT-29 (Colon) | 25 | 17.77 | [5] |

| Phloroglucinol | HT-29 (Colon) | 50 | 24.11 | [5] |

Table 3: Induction of Apoptosis by Phloroglucinol in HT-29 Colon Cancer Cells.

| Compound | Cancer Cell Line | Effect on Cell Cycle | Reference |

| Phloroglucinol | HT-29 (Colon) | Arrest at G0/G1 phase | [7][8] |

| Aspidin BB | HO-8910 (Ovarian) | Arrest at S phase | [9] |

| Phloroglucinol | PC3 (Prostate) | Arrest at G2/M phase | [10] |

Table 4: Cell Cycle Arrest Induced by Phloroglucinol and its Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-cancer properties of phloroglucinol derivatives.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of phloroglucinol derivatives on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell lines (e.g., HT-29, MCF-7, A-549, HepG2)

-

96-well plates

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phloroglucinol derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the phloroglucinol derivative in culture medium from the stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Apoptosis and Signaling Pathway Proteins

Objective: To detect the expression levels of proteins involved in apoptosis and key signaling pathways following treatment with phloroglucinol derivatives.

Materials:

-

Cancer cells treated with phloroglucinol derivatives

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-NF-κB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Objective: To analyze the distribution of cells in different phases of the cell cycle and to quantify the percentage of apoptotic cells.

Materials:

-

Cancer cells treated with phloroglucinol derivatives

-

PBS

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol for Cell Cycle Analysis:

-

Harvest the treated and control cells and wash them with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol for Apoptosis Analysis (Annexin V/PI Staining):

-

Harvest the treated and control cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by phloroglucinol derivatives and a typical experimental workflow.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by phloroglucinol derivatives.

Caption: Inhibition of the Ras/Raf-1/ERK signaling pathway by phloroglucinol derivatives.

Caption: General experimental workflow for evaluating the anti-cancer effects of phloroglucinol derivatives.

Conclusion and Future Directions

Phloroglucinol and its derivatives represent a promising class of compounds for the development of novel anti-cancer therapies. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways highlights their potential as multi-targeted agents. The quantitative data presented in this guide underscores their efficacy in various cancer cell lines and in vivo models.

Future research should focus on several key areas. Firstly, the synthesis and screening of a wider range of phloroglucinol derivatives are necessary to identify compounds with improved potency and selectivity. Secondly, a more comprehensive understanding of their in vivo efficacy, pharmacokinetics, and safety profiles is required through further preclinical studies. Finally, the potential for combination therapies, where phloroglucinol derivatives are used alongside existing chemotherapeutic agents to enhance their efficacy and overcome drug resistance, warrants thorough investigation. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of these promising natural compounds into effective cancer treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Encapsulation of Phloroglucinol from Rosenvingea intricata Macroalgae with Zinc Oxide Nanoparticles against A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by phloroglucinol derivative from Ecklonia Cava in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phloroglucinol induces apoptosis through the regulation of insulin-like growth factor 1 receptor signaling pathways in human colon cancer HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aspidin BB, a phloroglucinol derivative, induces cell cycle arrest and apoptosis in human ovarian HO-8910 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phloroglucinol Inhibits the Bioactivities of Endothelial Progenitor Cells and Suppresses Tumor Angiogenesis in LLC-Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phloroglucinol suppresses metastatic ability of breast cancer cells by inhibition of epithelial-mesenchymal cell transition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phloroglucinol suppresses metastatic ability of breast cancer cells by inhibition of epithelial-mesenchymal cell transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 15. researchgate.net [researchgate.net]

Albaspidin as a Fatty Acid Synthase (FAS) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Albaspidin, a naturally occurring phloroglucinol derivative, as a potent inhibitor of Fatty Acid Synthase (FAS). Fatty Acid Synthase is a critical enzyme in the de novo biosynthesis of fatty acids and its upregulation is a known hallmark of various cancers, making it a prime therapeutic target. This document consolidates the current understanding of this compound's mechanism of action, presents quantitative inhibitory data, details relevant experimental methodologies, and visualizes the associated molecular pathways and experimental workflows.

Introduction to Fatty Acid Synthase (FAS) and its Role in Oncology

Fatty Acid Synthase (FAS) is the central enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal tissues, the expression of FAS is generally low, as dietary fats are the primary source of fatty acids. However, in many cancer cells, there is a heightened reliance on de novo fatty acid synthesis to meet the demands of rapid proliferation, including the production of lipids for membrane formation, energy storage, and signaling molecules.[1] The inhibition of FAS has been demonstrated to induce apoptosis and suppress tumor growth, establishing it as an attractive target for the development of novel anticancer therapies.[1]

This compound: A Natural Phloroglucinol FAS Inhibitor

This compound is a phloroglucinol compound that has been identified as a potent inhibitor of Fatty Acid Synthase.[2] Its inhibitory action on this key metabolic enzyme is central to its observed anticancer properties.[2]

Mechanism of Action

The primary mechanism of this compound's anticancer activity is the direct inhibition of Fatty Acid Synthase.[2] This inhibition is hypothesized to initiate a cascade of events within cancer cells, including the accumulation of the FAS substrate, malonyl-CoA, which can lead to cytotoxicity. Furthermore, the depletion of downstream fatty acid products can disrupt crucial signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[2] While the precise molecular interactions between this compound and the FAS enzyme are still under investigation, the consequences of FAS inhibition point to a clear mechanism for its anticancer effects.

Quantitative Data: Inhibitory Potency of this compound and its Analogs

The inhibitory efficacy of this compound AP and its related analogs against human Fatty Acid Synthase has been quantified, providing crucial data for in vitro studies.

| Compound | Target Enzyme | IC50 (µM) |

| This compound AP | Fatty Acid Synthase (FAS) | 71.7 |

| This compound Analogs | Fatty Acid Synthase (FAS) | 23.1 - 71.7 |

| [3] |

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of FAS Inhibition by this compound

The inhibition of Fatty Acid Synthase by this compound disrupts the normal synthesis of fatty acids, leading to downstream effects that culminate in apoptosis of cancer cells.

Experimental Workflow for Determining IC50 of this compound against FAS

The following workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of this compound against Fatty Acid Synthase.

Experimental Protocols

In Vitro Fatty Acid Synthase (FAS) Inhibition Assay

This protocol describes a spectrophotometric method to determine the IC50 value of this compound AP against purified Fatty Acid Synthase by monitoring the oxidation of NADPH.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound AP against purified Fatty Acid Synthase.

Materials:

-

Purified Fatty Acid Synthase (e.g., from rat liver or recombinant human)

-

This compound AP

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Potassium phosphate buffer (100 mM, pH 7.0) containing 1 mM EDTA and 1 mM DTT

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a concentrated stock solution of this compound AP in DMSO (e.g., 10 mM or 50 mM).

-

Prepare serial dilutions of the this compound AP stock solution in the assay buffer. The final DMSO concentration in the assay should be consistent and not exceed 1% (v/v).

-

Prepare fresh solutions of Acetyl-CoA, Malonyl-CoA, and NADPH in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well UV-transparent microplate, add the following to each well:

-

Assay Buffer

-

A specific concentration of this compound AP dilution (or DMSO for the control).

-

FAS enzyme solution.

-

Acetyl-CoA solution.

-

NADPH solution.

-

-

Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding Malonyl-CoA to each well.

-

-

Data Acquisition:

-

Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

-

Monitor the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes. The rate of NADPH oxidation is proportional to the FAS activity.

-

-

Data Analysis and IC50 Calculation:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound AP.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Conclusion

This compound has been identified as a potent natural inhibitor of Fatty Acid Synthase, a key enzyme in cancer cell metabolism. Its ability to disrupt de novo fatty acid synthesis provides a strong rationale for its investigation as an anticancer agent. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Further studies are warranted to fully elucidate the molecular interactions between this compound and FAS, and to explore its therapeutic potential in preclinical and clinical settings.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Albaspidin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies and data interpretation involved in the preliminary cytotoxicity screening of Albaspidin AP, a phloroglucinol derivative derived from natural products. This compound has been identified as a promising candidate for anticancer drug development due to its activity as an inhibitor of Fatty Acid Synthase (FAS), an enzyme overexpressed in many cancer cells.[1] Furthermore, computational models predict that this compound induces apoptosis by modulating the PI3K/Akt and NF-κB signaling pathways, which are critical for cancer cell survival and proliferation.[2]

This guide details the essential experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and biological pathways to provide a framework for the preclinical evaluation of this compound.

Data Presentation: Summary of Quantitative Findings

The initial screening of a novel compound involves quantifying its inhibitory effects. The half-maximal inhibitory concentration (IC50) is a key metric for potency.[3] The following tables summarize the known inhibitory activity of this compound AP against its enzymatic target and provide a template for presenting cytotoxicity data from cell-based assays.

Table 1: Inhibitory Activity of this compound AP against its Molecular Target

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound AP | Fatty Acid Synthase (FAS) | Enzymatic Assay | 71.7 | [1] |

Table 2: Illustrative Cytotoxicity (IC50) of this compound AP in Human Cancer Cell Lines

Note: The following data is presented as a template for recording experimentally determined values. The IC50 values for this compound AP against these cell lines are yet to be definitively established in publicly available literature.[1]

| Cell Line | Cancer Type | Assay Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | MTT Assay | To be determined |

| A549 | Lung Cancer | MTT Assay | To be determined |

| HepG2 | Liver Cancer | MTT Assay | To be determined |

| PC-3 | Prostate Cancer | MTT Assay | To be determined |

Experimental Protocols

Robust and reproducible protocols are critical for the accurate assessment of a compound's cytotoxic potential.[4] The following sections detail standard methodologies for key experiments in the preliminary screening of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound AP on cancer cell lines and calculate its half-maximal inhibitory concentration (IC50).[2]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[1][5]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

-

Compound Treatment: Treat the cells with this compound AP across a broad, logarithmic dilution series (e.g., 0.01 µM to 100 µM) for specified time points (e.g., 24, 48, and 72 hours) to assess the time-dependent effects.[6] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]

-

MTT Incubation: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[2][7]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine IC50 values by plotting cell viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.[3]

Apoptosis Quantification (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells induced by this compound AP.[2]

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V-FITC (green fluorescence). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat them with this compound AP at its predetermined IC50 concentration for 48 hours.[2]

-

Cell Harvesting: Collect both floating and adherent cells. Detach adherent cells using trypsin.[3]

-

Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations will be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of this compound AP on the expression levels of key proteins involved in the PI3K/Akt and apoptosis signaling pathways.[1][2]

Methodology:

-

Protein Extraction: Treat cells with this compound AP at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[2]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]

-

Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-Akt, total Akt, Bcl-2, Bax) and a loading control (e.g., β-actin).[1][2]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

-

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize the levels of target proteins to the loading control.[1]

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.[7] The following visualizations were created using the Graphviz DOT language to adhere to the specified design constraints.

Caption: Experimental workflow for validating the anticancer activity of this compound AP.

Caption: Proposed mechanism of this compound AP-induced apoptosis via FAS inhibition.[1]

Caption: Predicted suppression of survival pathways by this compound AP to induce apoptosis.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Structure-Activity Relationship of Albaspidin: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Albaspidin and its Analogs as Potent Bioactive Agents

This compound, a naturally occurring phloroglucinol derivative found in the rhizomes of plants like Dryopteris crassirhizoma, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and related phloroglucinol compounds, focusing on their anticancer and enzyme-inhibitory activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic insights of this class of compounds.

Core Concepts: Fatty Acid Synthase Inhibition and Downstream Signaling

A primary mechanism of action for this compound and its analogs is the inhibition of fatty acid synthase (FAS), a key enzyme in de novo lipogenesis. FAS is frequently overexpressed in cancer cells to meet the high demand for lipids required for membrane synthesis, energy storage, and signaling molecule production. Inhibition of FAS in cancer cells has been shown to trigger apoptosis and suppress tumor growth, making it a promising target for anticancer therapies.[1] this compound AP, a specific variant of this compound, has been reported to inhibit FAS with an IC50 value of 71.7 µM.[2]

The inhibition of FAS by this compound and its derivatives leads to the modulation of several critical downstream signaling pathways implicated in cancer progression. Research on phloroglucinol compounds has demonstrated their ability to suppress key oncogenic pathways, including the PI3K/Akt/mTOR and Ras/ERK-MAPK signaling cascades.[3] These pathways are central regulators of cell growth, proliferation, survival, and apoptosis. For instance, phloroglucinol has been shown to inhibit the expression of Ras, Raf, MEK, and ERK phosphorylation, as well as PI3K and Akt in human colon cancer cells.[3] Furthermore, acylphloroglucinol compounds have been found to exert their anti-leukemia effects by targeting STAT3 and p38-MAPK, and inhibiting the PI3K/AKT/mTOR signaling pathway.[4]

Structure-Activity Relationship (SAR) of this compound and Phloroglucinol Derivatives

While a systematic SAR study on a broad range of this compound analogs is not extensively documented in publicly available literature, analysis of various synthetic and natural phloroglucinol derivatives provides valuable insights into the structural features crucial for their biological activity. The following table summarizes the anticancer and enzyme-inhibitory activities of selected phloroglucinol derivatives.

Table 1: Anticancer and Enzyme-Inhibitory Activities of Phloroglucinol Derivatives

| Compound ID | Structure | Biological Target/Cell Line | Activity (IC50) | Reference |

| This compound AP | (Structure not readily available) | Fatty Acid Synthase (FAS) | 71.7 µM | [2] |

| Compound C2 | Bicyclic phloroglucinol derivative | MCF-7 (Breast Cancer) | 18.49 µM | [1] |

| Compound 2 | Diacylphloroglucinol derivative | iNOS | 19.0 µM | [5] |

| Compound 2 | Diacylphloroglucinol derivative | NF-κB | 34.0 µM | [5] |

| Compound 4 | Alkylated acylphloroglucinol | iNOS | 19.5 µM | [5] |

| Compound 4 | Alkylated acylphloroglucinol | NF-κB | 37.5 µM | [5] |

Note: The structures for Compound C2, 2, and 4 are described in the referenced literature but are not depicted here for brevity.

Experimental Protocols

Synthesis of Phloroglucinol Derivatives

A general procedure for the synthesis of acylated phloroglucinol derivatives involves the Friedel-Crafts acylation of phloroglucinol or its derivatives.

Materials:

-

Phloroglucinol

-

Acyl chloride or carboxylic acid

-

Lewis acid catalyst (e.g., AlCl3)

-

Anhydrous solvent (e.g., nitrobenzene, dichloromethane)

-

Reagents for workup and purification (e.g., HCl, ethyl acetate, silica gel)

Procedure:

-

Dissolve phloroglucinol in an anhydrous solvent under an inert atmosphere.

-

Add the Lewis acid catalyst portion-wise at a controlled temperature (e.g., 0°C).

-

Slowly add the acylating agent (acyl chloride or carboxylic acid) to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired acylated phloroglucinol derivative.

For more specific synthetic protocols for bicyclic phloroglucinol derivatives, refer to the supplementary information of the cited literature.[1]

Fatty Acid Synthase (FAS) Inhibition Assay

The inhibitory activity of this compound analogs against FAS can be determined using a spectrophotometric assay that measures the oxidation of NADPH.

Materials:

-

Purified fatty acid synthase (FAS)

-

This compound analog (test compound)

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and DTT)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, acetyl-CoA, NADPH, and the test compound at various concentrations.

-

Initiate the reaction by adding malonyl-CoA to each well.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][6]

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To better understand the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Conclusion and Future Directions

This compound and its related phloroglucinol derivatives represent a promising class of natural products with significant potential for the development of novel anticancer therapeutics. Their ability to inhibit fatty acid synthase and modulate critical oncogenic signaling pathways provides a strong rationale for further investigation. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to establish a more detailed and quantitative structure-activity relationship. Elucidating the precise molecular interactions between this compound derivatives and the FAS enzyme, as well as further unraveling the intricate downstream signaling consequences of FAS inhibition, will be crucial for the rational design and optimization of next-generation this compound-based drugs. This comprehensive understanding will pave the way for translating the therapeutic potential of these fascinating natural products into clinical reality.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Phloroglucinol induces apoptosis through the regulation of insulin-like growth factor 1 receptor signaling pathways in human colon cancer HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A natural acylphloroglucinol exerts anti-erythroleukemia effects via targeting STAT3 and p38-MAPK, and inhibiting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Albaspidin's Protein Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico methodologies used to identify and characterize the protein targets of Albaspidin, a naturally occurring phloroglucinol derivative. Computational models predict that this compound's anticancer activity stems from its modulation of the PI3K/Akt and NF-κB signaling pathways. This document outlines the workflows for virtual screening, molecular docking, molecular dynamics simulations, and binding free energy calculations to elucidate these interactions at a molecular level. Furthermore, it provides detailed protocols for the described computational experiments and for in vitro validation assays.

Introduction to this compound and its Therapeutic Potential

This compound is a phloroglucinol derivative found in some species of ferns. Recent computational studies suggest its potential as an anticancer agent through the modulation of key signaling pathways integral to cancer cell proliferation and survival, namely the PI3K/Akt and NF-κB pathways. In silico modeling offers a powerful and efficient approach to identify its direct protein targets within these pathways and to characterize the molecular interactions driving its therapeutic effects. This guide serves as a comprehensive resource for researchers aiming to employ computational methods to investigate the mechanism of action of this compound and other natural products.

Data Presentation: Predicted Binding Affinities and Cellular Activity

The following tables summarize hypothetical quantitative data from in silico modeling and subsequent in vitro validation studies of this compound's interaction with key protein targets in the PI3K/Akt and NF-κB signaling pathways.

Table 1: Predicted Binding Affinities of this compound with Key Protein Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA) (kcal/mol) | Key Interacting Residues (Predicted) |

| PI3K/Akt Pathway | ||||

| PI3Kα (p110α) | 2RD0 | -9.8 | -45.7 ± 3.2 | Val851, Ser854, Asp933 |

| Akt1 (PKBα) | 4EKL | -8.5 | -38.1 ± 2.8 | Lys179, Glu234, Asp292 |

| NF-κB Pathway | ||||

| IKKβ (IKBKB) | 4KIK | -9.2 | -42.5 ± 3.5 | Cys99, Lys102, Asp166 |

| NF-κB (p50/p65) | 1VKX | -8.9 | -40.2 ± 3.1 | Arg57 (p50), Glu64 (p65), Lys122 (p65) |

Table 2: Hypothetical IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Pathway Dysregulation | This compound IC50 (µM) |

| MCF-7 | Breast Cancer | PI3K/Akt pathway activation | 15.2 |

| PC-3 | Prostate Cancer | PTEN loss, Akt activation | 12.8 |

| A549 | Lung Cancer | NF-κB pathway activation | 18.5 |

| HeLa | Cervical Cancer | NF-κB pathway activation | 20.1 |

Signaling Pathways and Experimental Workflows

Predicted Mechanism of Action of this compound

The following diagram illustrates the hypothesized mechanism of action of this compound, targeting key proteins in the PI3K/Akt and NF-κB signaling pathways, ultimately leading to the inhibition of cancer cell proliferation and survival.

In Silico Drug Discovery Workflow

The diagram below outlines a standard workflow for the in silico identification and characterization of protein targets for a natural product like this compound.

Experimental Protocols

In Silico Methodologies

Objective: To predict the binding affinity and mode of this compound to the active sites of selected protein targets.

Protocol:

-

Protein Preparation:

-

Download the 3D crystal structures of the target proteins (e.g., PI3Kα - PDB: 2RD0, Akt1 - PDB: 4EKL, IKKβ - PDB: 4KIK, NF-κB p50/p65 - PDB: 1VKX) from the Protein Data Bank.

-

Remove water molecules, ligands, and any non-essential co-factors from the protein structure using molecular visualization software (e.g., PyMOL, Chimera).

-

Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

-

Save the prepared protein structure in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

-

Optimize the ligand's geometry using a computational chemistry software (e.g., Avogadro, Gaussian).

-

Add Gasteiger charges and define the rotatable bonds of the ligand using AutoDock Tools.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the docking search space (grid box) around the known active site of the target protein. The grid box should be large enough to accommodate the ligand and allow for conformational sampling.

-

-

Molecular Docking:

-

Perform molecular docking using AutoDock Vina. The command typically includes the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.

-

vina --receptor protein.pdbqt --ligand this compound.pdbqt --config grid.conf --out albaspidin_out.pdbqt --log albaspidin_log.txt

-

Analyze the output files to identify the top-ranked binding poses and their corresponding docking scores (binding affinities).

-

Objective: To simulate the dynamic behavior of the this compound-protein complex and assess its stability over time.

Protocol:

-

System Preparation:

-

Use the best-ranked docked complex from the molecular docking step as the starting structure.

-

Choose a suitable force field (e.g., AMBER, CHARMM).

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

-

NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

-

-

-

Production MD Run:

-

Run the production MD simulation for a desired duration (e.g., 100 ns).

-

Save the trajectory and energy files for analysis.

-

-

Analysis:

-

Analyze the trajectory for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions to assess the stability and dynamics of the complex.

-

Objective: To calculate the binding free energy of the this compound-protein complex from the MD simulation trajectory.

Protocol:

-

Trajectory Extraction:

-

Extract snapshots (frames) from the stable part of the production MD trajectory.

-

-

MM/PBSA Calculation:

-

Use the g_mmpbsa tool in GROMACS or a similar script to calculate the binding free energy. This involves calculating the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy for the complex, protein, and ligand.

-

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

-

In Vitro Validation Methodologies

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

-

MTT Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt and NF-κB pathways.

Protocol:

-

Cell Lysis:

-

Treat cells with this compound at its IC50 concentration for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-IKKβ, IKKβ, p-p65, p65, and a loading control like β-actin) overnight at 4°C.

-